![molecular formula C16H20N2O2 B2430658 N-[2-(3-甲基-1,2-噁唑-5-基)乙基]-2-苯基丁酰胺 CAS No. 1421443-50-6](/img/structure/B2430658.png)

N-[2-(3-甲基-1,2-噁唑-5-基)乙基]-2-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

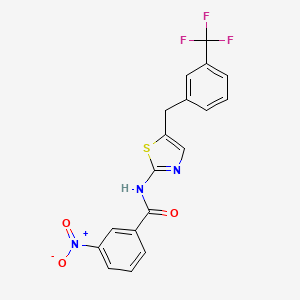

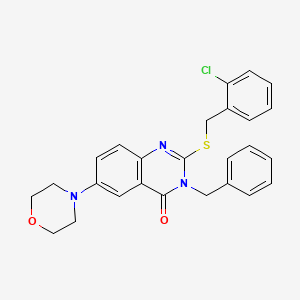

“N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group at the 3-position . This compound also contains an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The amide group could potentially be formed through a reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring and the amide group. The isoxazole ring is a heterocycle and is aromatic, meaning it has a ring of resonance bonds that gives it stability . The amide group is polar and can participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The isoxazole ring could potentially be opened under certain conditions . The amide group could be hydrolyzed to yield a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group could make it somewhat soluble in water . Its melting and boiling points would depend on the specifics of its molecular structure .科学研究应用

抗炎特性

该化合物因其结构与布洛芬相似,而表现出潜在的抗炎作用,布洛芬是一种广泛使用的非甾体抗炎药(NSAID) 。研究人员一直在探索其调节炎症途径和减轻炎症相关疾病的能力。

神经保护潜力

包括该化合物在内的色胺衍生物已显示出多种生物活性 。研究人员可能会探索其神经保护作用,例如保护神经元免受氧化应激或促进神经元存活。

Sigma 受体调节

某些吲哚衍生物对 Sigma 受体具有亲和力,Sigma 受体在神经精神疾病和神经退行性疾病中发挥作用 。调查该化合物是否与 Sigma 受体相互作用可能很有价值。

属性

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-15(13-7-5-4-6-8-13)16(19)17-10-9-14-11-12(2)18-20-14/h4-8,11,15H,3,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVUXRKBULFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2430577.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2430579.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2430596.png)